molecular formula C23H21F2N5O2 B10935286 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B10935286
M. Wt: 437.4 g/mol
InChI Key: YYTYVPQPHNVKLM-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluoromethyl and benzyl groups in its structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C23H21F2N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C23H21F2N5O2/c1-15-7-9-26-19(11-15)27-20(31)8-10-30-21(32)12-17(22(24)25)18-14-29(28-23(18)30)13-16-5-3-2-4-6-16/h2-7,9,11-12,14,22H,8,10,13H2,1H3,(H,26,27,31)

InChI Key

YYTYVPQPHNVKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and subsequent functionalization with benzyl and pyridyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridyl groups.

    Reduction: Reduction reactions may target the difluoromethyl group, converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases, including cancer and neurological disorders. Its ability to inhibit specific enzymes and receptors is of particular interest.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity, while the benzyl and pyridyl groups contribute to its overall stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Benzyl-4-(methyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide
  • 3-[2-Benzyl-4-(trifluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide

Uniqueness

The presence of the difluoromethyl group in 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methyl-2-pyridyl)propanamide distinguishes it from similar compounds. This group enhances its chemical stability, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

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